molecular formula C13H10BrNO2S B5778413 Benzenesulfonamide, N-[(4-bromophenyl)methylene]-

Benzenesulfonamide, N-[(4-bromophenyl)methylene]-

Cat. No.: B5778413
M. Wt: 324.19 g/mol
InChI Key: MVBMAIIRXQBOKX-XNTDXEJSSA-N
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Description

Contextualization within Benzenesulfonamide (B165840) and Schiff Base Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore in a wide array of therapeutic agents, most notably the sulfa drugs, which were among the first antimicrobial agents to be discovered. samipubco.com The versatility of the sulfonamide group allows for various substitutions on the benzene (B151609) ring and the nitrogen atom, leading to a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. samipubco.com

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. The imine group is known to be crucial for the biological activities of many compounds. researchgate.net Schiff bases are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer effects. samipubco.comnih.gov

The compound Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is a Schiff base derived from the condensation of benzenesulfonamide and 4-bromobenzaldehyde (B125591). This structure synergistically combines the features of both parent moieties, making it a subject of interest for researchers.

Historical Perspective on the Development of Related Compounds

The history of sulfonamides as medicinal agents dates back to the 1930s with the discovery of prontosil, a precursor to sulfanilamide, which demonstrated remarkable antibacterial activity. This discovery ushered in the era of chemotherapy and led to the development of a vast number of sulfonamide derivatives. samipubco.com Over the decades, research has expanded beyond their antimicrobial effects to explore their potential as anticancer, anti-inflammatory, and antiviral agents. nih.govsemanticscholar.org

The chemistry of Schiff bases is even older, with their discovery by Hugo Schiff in the mid-19th century. Initially, they were of interest for their synthetic utility and role in coordination chemistry. However, their biological significance became increasingly apparent in the 20th century, with numerous studies highlighting their diverse pharmacological properties. researchgate.net

The convergence of these two fields, through the synthesis of sulfonamide-based Schiff bases, is a more recent development. Researchers began to explore the combination of these two pharmacophores with the aim of developing novel compounds with enhanced or unique biological activities. nih.gov This has led to a rich area of research focused on the synthesis and biological evaluation of a wide variety of sulfonamide-derived Schiff bases.

Significance of the N-[(4-bromophenyl)methylene]benzenesulfonamide Scaffold in Research

The N-[(4-bromophenyl)methylene]benzenesulfonamide scaffold is significant for several reasons. The presence of the bromine atom on the phenyl ring is of particular interest. Halogen atoms, such as bromine, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. They can enhance lipophilicity, which can affect cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.

The benzenesulfonamide portion of the molecule provides a well-established pharmacophore with a known propensity for biological activity. The Schiff base linkage provides a degree of conformational flexibility and can also be involved in binding interactions with biological targets. The combination of these features in a single molecule makes the N-[(4-bromophenyl)methylene]benzenesulfonamide scaffold a promising template for the design of new therapeutic agents. Research on related structures has shown that this scaffold can serve as a basis for the development of compounds with potential antimicrobial and anticancer activities. nih.govmdpi.comktu.edu

Overview of Current Research Trajectories and Academic Relevance

Current research on benzenesulfonamide Schiff bases is largely focused on the synthesis of new derivatives and the evaluation of their biological activities. A significant area of investigation is their potential as anticancer agents. nih.govktu.edunih.gov Many studies have explored the cytotoxicity of these compounds against various cancer cell lines. nih.govktu.edu The mechanism of action is often investigated, with some compounds showing inhibition of key enzymes such as carbonic anhydrases, which are overexpressed in some tumors. nih.gov

Another major research trajectory is the development of new antimicrobial agents. samipubco.comtandfonline.com With the rise of antibiotic resistance, there is a pressing need for new drugs with novel mechanisms of action. Sulfonamide-based Schiff bases have shown promise in this area, with some derivatives exhibiting significant activity against a range of bacteria and fungi. samipubco.comtandfonline.com

The academic relevance of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- and related compounds lies in their potential to address significant challenges in medicine, particularly in the areas of oncology and infectious diseases. Furthermore, the synthesis and study of these molecules contribute to a deeper understanding of structure-activity relationships and the principles of medicinal chemistry.

Chemical Properties of a Related Compound: N-(4-Bromophenyl)-4-methylbenzenesulfonamide

PropertyValue
Molecular FormulaC₁₃H₁₂BrNO₂S
Molecular Weight326.21 g/mol
IUPAC NameN-(4-bromophenyl)-4-methylbenzenesulfonamide
CAS Number32857-48-0

Data sourced from PubChem CID 182097 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBMAIIRXQBOKX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzenesulfonamide, N 4 Bromophenyl Methylene

Conventional Synthetic Pathways and Optimizations

Conventional synthesis of sulfonamide-derived Schiff bases typically involves the direct condensation of a primary amine (or sulfonamide) with a carbonyl compound (aldehyde or ketone). researchgate.net The most common method employs thermal heating under reflux conditions. For instance, a general and well-established pathway is the reaction of equimolar amounts of benzenesulfonamide (B165840) and 4-bromobenzaldehyde (B125591) in a suitable solvent, such as ethanol (B145695). researchgate.netnih.gov

To facilitate the reaction, a catalytic amount of a weak acid, frequently glacial acetic acid, is added to the mixture. nih.govrsc.org The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The mixture is then heated under reflux for several hours. researchgate.netnih.gov Reaction progress is typically monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling. Purification is achieved through standard laboratory techniques such as filtration and recrystallization from a solvent like ethanol to yield the pure crystalline solid. researchgate.netnih.gov

ReactantsSolventCatalystConditionsReaction TimePurification
Benzenesulfonamide, 4-BromobenzaldehydeEthanolGlacial Acetic AcidReflux2-15 hoursRecrystallization

This table represents typical conditions for the conventional synthesis of related Schiff bases.

Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, which advocate for minimizing waste and energy usage, several eco-friendly methods have been developed for Schiff base synthesis. researchgate.netrdd.edu.iq These approaches offer alternatives to conventional methods that often rely on volatile organic solvents and prolonged heating.

One significant green technique is solvent-free synthesis, which can be performed by grinding the solid reactants together at room temperature. rdd.edu.iq This mechanochemical approach, sometimes assisted by a catalyst like L-tyrosine for related compounds, reduces the need for solvents, simplifying the work-up process and minimizing chemical waste. researchgate.net The reaction between benzenesulfonyl hydrazine (B178648) and various ketones has been shown to proceed efficiently using this grinding method, yielding the final product in minutes with high purity. researchgate.net

Another green strategy involves the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. rdd.edu.iq While organic substrates may have limited solubility in water, the synthesis can often be achieved with high efficiency, especially when combined with energy sources like ultrasonic irradiation.

Green MethodDescriptionAdvantages
Grinding (Mechanochemistry) Solid reactants are ground together, often with a catalytic amount of an acid. rdd.edu.iqSolvent-free, reduced waste, simple procedure, fast reaction times. rdd.edu.iqresearchgate.net
Aqueous Synthesis Water is used as the reaction medium instead of organic solvents. rdd.edu.iqEnvironmentally benign, non-toxic, safe, and cost-effective.

Microwave-Assisted and Ultrasonic Synthesis Techniques

To accelerate chemical reactions, reduce energy consumption, and often improve product yields, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. questjournals.orgnih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat the reaction mixture directly and efficiently. For the synthesis of sulfonamide Schiff bases, a mixture of the sulfonamide and aldehyde, sometimes with a few drops of a polar solvent like ethanol to aid energy absorption, is subjected to microwave irradiation. jocpr.com The reactions are typically completed in a fraction of the time required for conventional heating, often within minutes. jocpr.comresearchgate.net This rapid, one-pot synthesis is highly efficient and aligns with green chemistry principles by reducing energy use. jocpr.comorganic-chemistry.org

Ultrasonic Synthesis (Sonochemistry): This method employs high-frequency sound waves (ultrasound) to induce acoustic cavitation in the reaction medium—the formation, growth, and collapse of microscopic bubbles. questjournals.orgijcce.ac.ir This process generates localized hot spots with extremely high temperatures and pressures, which dramatically enhances reaction rates. ijcce.ac.ir Sonochemical synthesis of Schiff bases can be conducted at room temperature, significantly reducing reaction times from many hours under conventional reflux to as little as 30 minutes. Furthermore, this technique can decrease the required amount of catalyst.

TechniqueTypical Reaction TimeTemperatureKey Advantages
Conventional Reflux 2-15 hours nih.govHigh (Boiling point of solvent)Established, simple equipment.
Microwave Irradiation 0.5-7 minutes nih.govjocpr.comHigh (Controlled)Extremely rapid, high yields, energy efficient. jocpr.comorganic-chemistry.org
Ultrasonic Irradiation 10-120 minutes ijcce.ac.irRoom TemperatureFast, energy efficient, reduced catalyst need, mild conditions. ijcce.ac.ir

Catalyst-Assisted Synthetic Routes

Catalysis is central to the efficient synthesis of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- and related Schiff bases. Catalysts accelerate the condensation reaction, which can otherwise be slow.

Acid Catalysis: The most common approach is acid catalysis. Protic acids like glacial acetic acid are widely used in conventional, microwave, and ultrasonic methods. nih.govresearchgate.netijcce.ac.ir The catalyst works by protonating the carbonyl oxygen of 4-bromobenzaldehyde, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the nitrogen atom of benzenesulfonamide.

Organocatalysis: In the context of green chemistry, solid-supported and organic catalysts are gaining traction. For the synthesis of related N-arylsulfonylhydrazones via grinding, the amino acid L-tyrosine has been employed as an effective, bifunctional, and environmentally friendly catalyst. researchgate.net

Metal-Based Catalysis: While not typically required for the direct condensation to form the target imine, metal catalysts are crucial for synthesizing more complex benzenesulfonamide derivatives. For example, copper salts like CuI have been used in cross-coupling reactions to form C-N bonds in the synthesis of substituted benzenesulfonamide analogues. nih.gov Other advanced methods for forming the S-N bond to create the initial sulfonamide structure can involve dual catalysis systems, such as copper and visible-light photoredox catalysis. nih.gov

Scalability and Process Chemistry Considerations for Academic Synthesis

When scaling up the synthesis of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- from a milligram to a multi-gram scale within an academic laboratory, several factors must be considered to ensure efficiency, safety, and reproducibility.

Choice of Method: While conventional reflux is straightforward, its long reaction times and continuous energy consumption make it less efficient for larger scales. Microwave-assisted and ultrasonic methods are highly advantageous for scalability due to their significantly reduced reaction times and greater energy efficiency. organic-chemistry.orgijcce.ac.ir One-pot procedures, which are common for this synthesis, are preferable as they minimize handling and transfer losses. questjournals.org

Purification: The work-up and purification strategy is a critical consideration. The target compound is a solid, and the reaction often yields a precipitate directly from the reaction mixture upon cooling. nih.gov Purification by filtration followed by recrystallization is a simple and highly scalable technique at the academic level. researchgate.net The choice of a recrystallization solvent that provides good solubility at high temperatures and poor solubility at low temperatures is key to maximizing yield and purity.

Reagent and Reaction Control: The starting materials, benzenesulfonamide and 4-bromobenzaldehyde, are readily available. The reaction is typically conducted at a 1:1 molar ratio. On a larger scale, controlling the reaction temperature becomes more important, especially for exothermic processes, though this specific condensation is not strongly exothermic. The mild conditions offered by ultrasonic synthesis (room temperature) make it an attractive and easily controllable option for scaling up.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]-

While a specific crystal structure for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is not publicly available, a detailed analysis can be extrapolated from its close structural analog, (E)-N′-(4-Bromobenzylidene)-p-toluenesulfonohydrazide. This analog shares the key 4-bromobenzylidene and sulfonamide-like moieties, providing valuable insights into the expected structural characteristics.

The crystallographic data for the analog reveals a triclinic system, which points to a low-symmetry packing arrangement.

Table 1: Crystal Data and Structure Refinement for (E)-N′-(4-Bromobenzylidene)-p-toluenesulfonohydrazide

Parameter Value
Empirical formula C₁₄H₁₃BrN₂O₂S
Formula weight 353.23
Crystal system Triclinic
Space group P-1
a (Å) 5.9565 (3)
b (Å) 9.4005 (3)
c (Å) 12.8020 (6)
α (°) 97.153 (2)
β (°) 96.350 (2)
γ (°) 92.125 (1)
Volume (ų) 705.95 (5)
Z 2

Data sourced from a study on a closely related structural analog.

The molecular structure of this class of compounds is inherently non-planar. The key conformational features are defined by the torsion angles between the aromatic rings and the central sulfonamide-imine linkage. In the analog (E)-N′-(4-Bromobenzylidene)-p-toluenesulfonohydrazide, the molecule adopts an E conformation about the C=N imine bond.

Intermolecular forces dictate the assembly of molecules in the crystalline state. For sulfonamide derivatives, hydrogen bonding is a dominant interaction. In the crystal structure of the analog, neighboring molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. The sulfonamide oxygen atoms are potent hydrogen bond acceptors, while the N-H group (in the analog's hydrazide linker) and activated C-H bonds on the aromatic rings act as donors.

These interactions form distinct patterns or motifs. For instance, the N—H⋯O and C—H⋯O hydrogen bonds in the analog create R₂²(8) and R₂²(16) ring motifs, which link molecules into dimers. It is highly probable that Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, which lacks the N-H donor in the linker but possesses a sulfonamide N-H, would exhibit similar C—H⋯O interactions and potentially N—H⋯O hydrogen bonds involving the sulfonamide proton, leading to the formation of chains or dimers.

Table 2: Expected Hydrogen Bond Geometries

D—H···A D···A (Å) H···A (Å) D—H···A (°)
N—H···O 2.8 - 3.2 1.9 - 2.4 150 - 180
C—H···O 3.0 - 3.8 2.1 - 2.8 120 - 170

Typical ranges for sulfonamides; specific values for the target compound require experimental data.

The interplay of these interactions results in a complex three-dimensional supramolecular architecture. The hydrogen-bonded dimers in the analog assemble into a larger structure stabilized by the stacking forces. This layered or herringbone packing motif is common in aromatic sulfonamides and is anticipated for Benzenesulfonamide, N-[(4-bromophenyl)methylene]-. The presence of the bulky bromine atom can also lead to halogen-bonding interactions (Br···O or Br···N), further influencing the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), enabling the confirmation of the molecular structure in solution.

While one-dimensional ¹H and ¹³C NMR provide initial data, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, COSY would reveal correlations between the ortho-coupled protons on both the benzenesulfonamide ring and the 4-bromophenyl ring, appearing as distinct AA'BB' or AB quartet systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is used to assign the chemical shifts of protonated carbons. Each C-H group in the aromatic rings and the imine C-H would produce a cross-peak, correlating its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for identifying connectivity across quaternary (non-protonated) carbons. Key expected HMBC correlations for this molecule would include:

The imine proton (N=CH) to the quaternary carbon of the 4-bromophenyl ring and to the carbons ortho to it.

Protons on the benzenesulfonamide ring to the sulfur-bearing quaternary carbon.

Protons on the 4-bromophenyl ring to the imine carbon.

These correlations would allow for the complete and unambiguous assignment of all proton and carbon signals and confirm the connectivity between the benzenesulfonamide and 4-bromobenzylidene fragments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom/Group Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
Imine CH ~8.5 - 9.0 ~160 - 165 C(ipso-bromoaryl), C(ortho-bromoaryl)
Benzenesulfonamide-H (ortho to SO₂) ~7.8 - 8.0 ~127 - 129 C(ipso-sulfonyl)
Benzenesulfonamide-H (meta/para) ~7.4 - 7.6 ~129 - 133 C(ortho/para)
4-Bromophenyl-H (ortho to CH=N) ~7.7 - 7.9 ~130 - 132 C(imine), C(ipso-bromo)
4-Bromophenyl-H (ortho to Br) ~7.5 - 7.7 ~132 - 134 C(ipso-bromo), C(imine)

Predicted chemical shift ranges are based on data from analogous structures. Actual values require experimental measurement.

Molecules with conformational flexibility and strong intermolecular interactions, such as hydrogen bonding, often exhibit polymorphism—the ability to crystallize in multiple different forms. These polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms.

Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment in the solid state. By using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution spectra can be obtained from solid powders.

For Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, ssNMR could be used to:

Identify and distinguish between different crystalline polymorphs , as each form would give a unique set of chemical shifts due to differences in crystal packing and molecular conformation.

Characterize amorphous (non-crystalline) forms of the compound.

Probe intermolecular distances and packing. Advanced ssNMR experiments can measure internuclear distances, providing insights into hydrogen bonding and π–π stacking interactions directly in the solid state, complementing X-ray diffraction data.

Study molecular dynamics , such as the rotation of the phenyl rings, within the crystal lattice.

The presence of aromatic groups can sometimes lead to peak broadening due to anisotropic bulk magnetic susceptibility (ABMS), but this can be mitigated using advanced 2D solid-state NMR techniques to enhance resolution.

Dynamic NMR Studies of Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of conformational exchange processes in molecules. For "Benzenesulfonamide, N-[(4-bromophenyl)methylene]-", DNMR studies would be invaluable for understanding the rotational dynamics around the C-N and S-N single bonds, as well as the potential for E/Z isomerization about the C=N double bond.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of exchange between conformers would increase, causing the NMR signals to broaden, coalesce, and eventually sharpen into time-averaged signals. By analyzing the lineshapes of the NMR signals at various temperatures, it would be possible to determine the thermodynamic and kinetic parameters for these conformational changes, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation.

Hypothetical DNMR Data Table for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- This table is illustrative and not based on experimental data.

Exchange ProcessCoalescence Temperature (Tc)Rate Constant (k) at TcActivation Energy (ΔG‡)
Rotation around S-N bondData not availableData not availableData not available
Rotation around C-N bondData not availableData not availableData not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are essential for identifying functional groups and can also offer insights into molecular conformation.

For "Benzenesulfonamide, N-[(4-bromophenyl)methylene]-", the FT-IR and Raman spectra would be expected to show characteristic bands for the sulfonyl group (SO₂), the imine group (C=N), the aromatic rings, and the C-Br bond. The positions, intensities, and shapes of these bands would confirm the presence of these functional groups. For instance, the SO₂ group typically exhibits strong asymmetric and symmetric stretching vibrations. The C=N stretching vibration is also a key diagnostic band.

Furthermore, subtle shifts in the vibrational frequencies could provide information about the conformational state of the molecule, such as the dihedral angles around the S-N and C-N bonds. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions.

Expected Vibrational Frequencies for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- This table is based on typical ranges for the functional groups and is not from experimental data for the specific compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch~1350-1300
SO₂Symmetric Stretch~1160-1120
C=NStretch~1690-1640
Aromatic C=CStretch~1600-1450
C-BrStretch~650-550

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The UV-Vis absorption spectrum reveals the wavelengths of light that are absorbed by the molecule, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions).

For "Benzenesulfonamide, N-[(4-bromophenyl)methylene]-", the presence of two aromatic rings and the imine group would likely result in strong UV absorption bands. The position and intensity of these bands would be sensitive to the electronic structure and conjugation within the molecule.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy of the excited state. The fluorescence quantum yield and lifetime are also important parameters that characterize the photophysical properties of the molecule.

Hypothetical Photophysical Data for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- This table is illustrative and not based on experimental data.

TechniqueParameterValue
UV-Visλmax (Absorption Maximum)Data not available
Fluorescenceλem (Emission Maximum)Data not available
FluorescenceQuantum Yield (ΦF)Data not available

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For "Benzenesulfonamide, N-[(4-bromophenyl)methylene]-", HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the molecule and understand its gas-phase chemistry. Common fragmentation patterns for sulfonamides include the loss of SO₂ and cleavage of the S-N bond. The presence of the bromine atom would also lead to a characteristic isotopic pattern in the mass spectrum.

Predicted HRMS Fragmentation Data for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- This table presents plausible fragmentations based on the structure and is not derived from experimental data.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺Data not availableData not available
[M+H]⁺Data not availableData not available
[M+H]⁺Data not availableData not available

Reactivity and Derivatization Studies of Benzenesulfonamide, N 4 Bromophenyl Methylene

Reactions Involving the Azomethine (C=N) Linkage

The imine, or azomethine (C=N), bond is a key functional group characterized by its electrophilic carbon atom and its ability to act as a dipolarophile in cycloaddition reactions. The presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom enhances the electrophilicity of the imine carbon, making it particularly susceptible to attack by nucleophiles and reactive in various transformations.

The C=N double bond of N-sulfonylimines can be readily reduced to the corresponding secondary amine. Standard metal hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are highly effective for this transformation. masterorganicchemistry.comlibretexts.org The reaction typically proceeds under mild conditions, for instance, by treating the imine with sodium borohydride in an alcoholic solvent like ethanol (B145695) at room temperature. umass.eduyoutube.com The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion by the solvent to yield the stable N-(4-bromobenzyl)benzenesulfonamide. youtube.com

This reduction is often the first step in a two-step alkylation process. The resulting secondary amine, N-(4-bromobenzyl)benzenesulfonamide, can be subsequently N-alkylated to form a tertiary amine. This is typically achieved by deprotonation of the sulfonamide nitrogen with a suitable base, such as potassium hydroxide (B78521) (KOH), followed by reaction with an alkyl halide (e.g., benzyl (B1604629) chloride or methyl iodide). researchgate.net The use of ionic liquids as solvents can accelerate these alkylation reactions, often providing high yields at room temperature. researchgate.net Alternative "borrowing hydrogen" methods, which use alcohols as alkylating agents in the presence of a transition metal catalyst, offer an environmentally benign route to N-alkylated sulfonamides. ionike.com

Table 1: Representative Reduction and Alkylation Reactions of the Azomethine Linkage

N-sulfonylimines are potent dienophiles and dipolarophiles in cycloaddition reactions, serving as building blocks for a variety of nitrogen-containing heterocyclic systems. The electron-withdrawing nature of the sulfonyl group activates the imine for these transformations.

One common reaction is aziridination, the formation of three-membered aziridine (B145994) rings. N-sulfonylimines react with sulfonium (B1226848) ylides, often generated in situ, to produce N-sulfonyl aziridines with high efficiency. For instance, reaction with a propargylide can yield acetylenylaziridines, which are valuable synthetic intermediates. askfilo.com

Furthermore, N-sulfonylimines can participate in [4+2] and [2+2] cycloadditions. In photosensitized reactions, N-arylsulfonylimines can undergo a [4+2] cycloaddition with dienes to construct complex bicyclic scaffolds with high diastereoselectivity. researchgate.net By modulating the structure of the imine, the reaction pathway can be shifted towards a [2+2] cycloaddition, leading to the formation of four-membered azetidine (B1206935) rings. researchgate.net Benzynes, highly reactive intermediates, can also undergo intramolecular [4+2] cycloadditions with tethered dienes or enynes. nih.gov Similarly, 1,3-dipolar cycloaddition reactions, for example with nitrile oxides or azomethine ylides, provide a route to five-membered heterocycles like isoxazolidines and pyrrolidines. researchgate.net

Functionalization of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide moiety is generally robust and less reactive than the other parts of the molecule. The phenyl ring attached to the sulfonyl group is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the -SO₂N= group. Consequently, reactions like Friedel-Crafts alkylation or acylation are typically not feasible under standard conditions. If forced, substitution would be directed to the meta-position.

Modern synthetic methods, however, offer pathways for the functionalization of such deactivated rings. Transition metal-catalyzed C-H activation provides a powerful strategy for introducing substituents at specific positions, often directed by a coordinating group. While specific examples on N-[(4-bromophenyl)methylene]benzenesulfonamide are not prevalent, iridium-catalyzed C-H amidation at the ortho-position of benzenesulfonamides has been demonstrated, showcasing a route to 2-aminobenzenesulfonamide (B1663422) derivatives.

Another advanced strategy involves the generation of sulfonyl radical intermediates. A photocatalytic approach can convert N-sulfonylimines into sulfonyl radicals, which can then be engaged in various coupling reactions, for instance, with alkenes to form complex sulfones. This method effectively uses the sulfonamide group as a functional handle for further derivatization.

Transformations at the 4-Bromophenyl Substituent

The bromine atom on the 4-bromophenyl ring is a versatile synthetic handle, primarily enabling a wide range of palladium-catalyzed cross-coupling reactions. It also allows for nucleophilic substitution under specific, forcing conditions.

The carbon-bromine bond in the 4-bromophenyl group is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon bonds.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for forming biaryl linkages. For example, coupling N-[(4-bromophenyl)methylene]benzenesulfonamide with phenylboronic acid would yield N-{[4-biphenyl]ylmethylene}benzenesulfonamide. The reaction generally exhibits high functional group tolerance and proceeds with catalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ and bases such as K₂CO₃ or K₃PO₄. researchgate.netnih.govresearchgate.net

The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. youtube.com This reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or sodium acetate. academie-sciences.fr The reaction would replace the bromine atom with a vinyl group, for instance, yielding N-{[4-styrylphenyl]methylene}benzenesulfonamide when coupled with styrene.

The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, creating an arylethyne linkage. wikipedia.orgyoutube.com This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org Coupling the title compound with phenylacetylene (B144264) would produce N-{[4-(phenylethynyl)phenyl]methylene}benzenesulfonamide.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the 4-Bromophenyl Group

Aryl halides like bromobenzene (B47551) derivatives are generally unreactive towards nucleophilic aromatic substitution (SₙAr) via the common addition-elimination mechanism unless the ring is activated by potent electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. Since the 4-bromophenyl ring of the title compound lacks such activation, this pathway is not favored under normal conditions.

However, substitution can be achieved under forcing conditions through an elimination-addition mechanism , which proceeds via a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org This reaction requires a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), typically in liquid ammonia (B1221849) as a solvent. askfilo.com The base abstracts a proton from a carbon atom ortho to the bromine, initiating the elimination of hydrogen bromide (HBr) to form the benzyne. askfilo.com The nucleophile (e.g., the amide ion, NH₂⁻) then rapidly adds to one of the carbons of the strained triple bond of the benzyne, followed by protonation to yield the substituted product. askfilo.comlibretexts.org A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomers if the starting aryl halide is substituted, as the nucleophile can add to either side of the former triple bond.

Stereoselective Reactions and Asymmetric Synthesis Potential

The utility of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- in asymmetric synthesis is demonstrated in reactions that generate new stereocenters with a high degree of stereocontrol. Chiral catalysts, including metal complexes and organocatalysts, have been employed to induce facial selectivity in nucleophilic attacks on the imine.

One of the notable applications is in the asymmetric synthesis of β-amino acids and their derivatives, which are valuable building blocks in medicinal chemistry. The reaction of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- with ketene (B1206846) silyl (B83357) acetals, catalyzed by chiral phosphoric acids, serves as a key example. In these reactions, the chiral catalyst orchestrates the approach of the nucleophile to one of the enantiotopic faces of the imine, resulting in the formation of the product with high enantiomeric excess.

Detailed findings from a study employing a BINOL-derived chiral phosphoric acid catalyst in the reaction of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- with a ketene silyl acetal (B89532) are presented below. The reaction affords the corresponding β-amino ester derivative with excellent yield and stereoselectivity. The 4-bromophenyl substituent on the imine influences the electronic properties and steric environment of the substrate, which in turn can affect the efficiency and selectivity of the catalytic process.

The success of these stereoselective transformations highlights the potential of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- as a versatile electrophile for the construction of chiral molecules. The ability to achieve high levels of stereocontrol opens avenues for its use in the synthesis of complex, biologically active compounds. Further research may explore a broader range of nucleophiles and chiral catalytic systems to expand the scope of its applications in asymmetric synthesis.

Table 1: Asymmetric Reaction of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- with a Ketene Silyl Acetal

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15Toluene-78129598

Computational Chemistry and Theoretical Investigations of Benzenesulfonamide, N 4 Bromophenyl Methylene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. Such studies for Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]- would be invaluable for understanding its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, a detailed FMO analysis would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack. While general principles of FMO theory are well-established, specific values for this compound are not available.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. walisongo.ac.idnih.govchemrxiv.org These maps are instrumental in predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for identifying reactive sites. researchgate.net For the target molecule, an EPS map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the imine, suggesting these as sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms and the bromine atom's σ-hole. However, specific calculated EPS maps for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- are not present in the surveyed literature.

Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts are a standard tool for structure elucidation. github.iofrontiersin.orgnih.gov While experimental NMR data for this compound may exist, published computational predictions that could aid in its definitive assignment are lacking.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra, which provides information about the electronic transitions within the molecule. nih.govrsc.org Such a study on Benzenesulfonamide, N-[(4-bromophenyl)methylene]- would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*).

IR (Infrared): DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netnih.govarxiv.orgresearchgate.netstanford.edu These predicted spectra are invaluable for assigning experimental IR bands to specific molecular vibrations, such as the characteristic S=O and C=N stretches. Although computational IR studies have been performed on similar sulfonamides, a specific analysis for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is not documented. tandfonline.comresearchgate.net

Coordination Chemistry of Benzenesulfonamide, N 4 Bromophenyl Methylene As a Ligand

Ligand Design Principles and Coordination Modes

Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]-, possesses several key features that make it an interesting candidate for ligand design. The molecule contains a sulfonamide group (-SO₂NH-) and an imine or azomethine group (-CH=N-), both of which have atoms with lone pairs of electrons available for coordination with metal ions. epa.govresearchgate.net The design of ligands based on sulfonamide Schiff bases often leverages the hard-soft acid-base theory to predict the affinity of the ligand for different metal ions.

The potential coordination modes of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- are primarily centered around the azomethine nitrogen and the oxygen atoms of the sulfonamide group. Schiff bases are well-known to coordinate to metal ions through the nitrogen atom of the azomethine group. imist.ma In many instances, sulfonamide-derived Schiff bases act as bidentate ligands, coordinating through the azomethine nitrogen and an oxygen atom from the sulfonamide group, forming a stable chelate ring. mdpi.com However, monodentate coordination through only the azomethine nitrogen is also possible. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the most likely coordination sites by analyzing the molecular electrostatic potential, where negative potential zones indicate regions prone to electrophilic attack and coordination. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with sulfonamide Schiff base ligands like Benzenesulfonamide, N-[(4-bromophenyl)methylene]- generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govtandfonline.com The choice of solvent is crucial and often includes ethanol (B145695), methanol, DMF, or DMSO to ensure the dissolution of both the ligand and the metal salt. imist.ma

Transition metal complexes of sulfonamide Schiff bases are typically prepared by refluxing a solution of the ligand with a transition metal salt, such as chlorides or acetates of copper(II), cobalt(II), nickel(II), and zinc(II). imist.manih.govtandfonline.com The resulting complexes often precipitate from the solution upon cooling and can be purified by washing with the solvent and drying. imist.ma The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can often be controlled by the molar ratio of the reactants. tandfonline.com

Table 1: Representative Transition Metal Complexes of Sulfonamide Schiff Bases

Metal IonGeneral FormulaCoordination Geometry (Predicted)Color
Copper(II)[Cu(L)₂]Square Planar or Distorted OctahedralGreen or Blue
Cobalt(II)[Co(L)₂]Tetrahedral or OctahedralBlue or Pink
Nickel(II)[Ni(L)₂]Square Planar or OctahedralGreen or Red
Zinc(II)[Zn(L)₂]TetrahedralColorless

L represents the deprotonated form of the Benzenesulfonamide, N-[(4-bromophenyl)methylene]- ligand.

The synthesis of main group metal complexes would follow a similar methodology to that of transition metals. Salts of main group metals such as tin, lead, or antimony could be reacted with the ligand in an appropriate solvent. The characterization techniques would also be similar, focusing on identifying the coordination environment around the central metal atom.

Structural Analysis of Coordination Compounds (X-ray Crystallography of Complexes)

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. A shift in the stretching frequency of the azomethine group (ν(C=N)), typically observed around 1580-1620 cm⁻¹, to a higher or lower wavenumber upon complexation is a strong indication of the coordination of the azomethine nitrogen to the metal ion. imist.ma Similarly, changes in the symmetric and asymmetric stretching frequencies of the sulfonyl group (ν(SO₂)) can indicate the involvement of the sulfonamide oxygen atoms in coordination. imist.ma The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions. acs.orgrdd.edu.iq For transition metal complexes, d-d transitions can also be observed, which are characteristic of the metal ion and its coordination environment. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to a metal ion. For instance, a downfield shift of the azomethine proton signal in the ¹H NMR spectrum is indicative of its coordination to the metal center. tandfonline.com

Reactivity and Stability of Metal Complexes

The reactivity and stability of metal complexes of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- are expected to be influenced by the nature of the metal ion and the strength of the metal-ligand bonds. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of coordination compounds. nih.gov TGA can provide information about the decomposition pattern of the complexes and the presence of coordinated or lattice solvent molecules.

Compound Names

Table 2: List of Compound Names

Systematic NameCommon/Abbreviated Name
Benzenesulfonamide, N-[(4-bromophenyl)methylene]--
Copper(II)Cu(II)
Cobalt(II)Co(II)
Nickel(II)Ni(II)
Zinc(II)Zn(II)

Biological Activity: Mechanistic Investigations and Structure Activity Relationships Excluding Clinical Data

Investigation of Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known to interact with various enzymes. Investigations into related compounds suggest that Benzenesulfonamide, N-[(4-bromophenyl)methylene]- may also exhibit inhibitory activity against several key enzyme targets.

Specific Enzyme Targets and Inhibition Kinetics

While specific kinetic data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for the title compound are not extensively reported in the public domain, studies on analogous structures provide strong indications of potential enzymatic targets.

Carbonic Anhydrases (CAs): Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov Different isoforms of CA are implicated in diseases like glaucoma, epilepsy, and cancer. nih.gov The inhibitory mechanism typically involves the sulfonamide group (-SO₂NH₂) coordinating to the zinc ion in the enzyme's active site. Research on a wide array of benzenesulfonamide derivatives has demonstrated that substitutions on the benzene (B151609) ring and the nitrogen atom significantly influence their inhibitory potency and isoform selectivity. nih.gov For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides showed potent, selective inhibition of various human CA isozymes. nih.gov

Acetylcholinesterase (AChE): This enzyme plays a critical role in the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease. Kinetic studies on uracil (B121893) derivatives bearing a benzenesulfonamide moiety have shown mixed-type inhibition of AChE. nih.gov The inhibition mechanism is thought to involve the obstruction of the enzyme's active site entrance by the inhibitor. nih.gov While direct kinetic data for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is unavailable, the general structural features suggest a potential for interaction with AChE.

Other Potential Enzyme Targets: The structural motif of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- suggests potential interactions with other enzymes. For example, some sulfonamide derivatives have been investigated as antibacterial agents, implying possible inhibition of bacterial enzymes. jetir.orgcovenantuniversity.edu.ngcovenantuniversity.edu.ng

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking studies provide computational insights into the potential binding modes of a ligand within a protein's active site. For a structurally related compound, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, molecular docking was performed to understand its interaction with the HIV-1 reverse transcriptase protein. These studies help in visualizing the binding orientation and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In the broader context of benzenesulfonamides, molecular docking has been instrumental in elucidating the binding of these inhibitors to the active site of carbonic anhydrases. These simulations typically show the sulfonamide group anchored to the catalytic zinc ion, while the substituted phenyl rings extend into hydrophobic pockets, forming additional interactions that contribute to the binding affinity and selectivity.

Receptor Binding Studies and Ligand-Receptor Interactions at a Molecular Level

Beyond enzyme inhibition, benzenesulfonamide derivatives have been shown to interact with specific receptors, modulating their function.

Serotonin 5-HT₆ Receptor: Patent literature highlights that certain benzenesulfonyl and benzenesulfonamide analogs act as modulators of the 5-HT₆ receptor. nih.gov This receptor is primarily expressed in the central nervous system and is a target for treating cognitive dysfunction and other neurological disorders. nih.gov While the specific binding affinity of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- for the 5-HT₆ receptor has not been reported, its structural similarity to known modulators suggests it as a potential area for investigation.

Chemokine Receptor Type 4 (CXCR4): A novel class of benzenesulfonamides has been identified as inhibitors of the CXCR4 receptor. nih.gov This receptor and its ligand, CXCL12, play a crucial role in cancer metastasis. nih.gov The inhibition of this receptor by benzenesulfonamide derivatives was confirmed through binding affinity assays, demonstrating their potential to disrupt this key signaling pathway in cancer progression. nih.gov

Modulatory Effects on Cellular Pathways (Mechanistic Focus)

The interaction of benzenesulfonamide derivatives with enzymes and receptors can lead to the modulation of various cellular signaling pathways, particularly in the context of cancer.

Studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have shown cytotoxic effects against triple-negative breast cancer and melanoma cell lines. mdpi.com The underlying mechanisms likely involve the disruption of critical cellular processes. For instance, inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII) by benzenesulfonamides can lead to an alteration of the tumor microenvironment's pH, impairing cancer cell proliferation and survival. nih.gov

Furthermore, research into novel adenosine (B11128) monophosphate-activated protein kinase (AMPK) activators for triple-negative breast cancer has explored compounds with structural similarities to benzenesulfonamides. researchgate.net Activation of AMPK can trigger a cascade of downstream effects, including the inhibition of cancer cell metabolism and the induction of apoptosis. researchgate.net Natural compounds are also being investigated for their effects on signaling pathways in triple-negative breast cancer, providing a broader context for the potential mechanisms of action of synthetic molecules like Benzenesulfonamide, N-[(4-bromophenyl)methylene]-. mdpi.com

Interaction with Key Biomolecules (e.g., DNA, Proteins)

The potential for direct interaction with other essential biomolecules like DNA and proteins is another facet of the biological activity of benzenesulfonamide derivatives. While direct evidence for the interaction of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- with DNA is not available, studies on related benzamides provide some intriguing possibilities. Research has shown that benzamide (B126) can bind to DNA, with a preference for the coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov X-ray crystallographic analysis of a benzamide-ethyladenine complex revealed specific hydrogen bonding and a non-intercalative binding mode. nih.gov This suggests that the benzene ring of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- could potentially engage in similar interactions with DNA bases.

Derivation of Structure-Activity Relationships (SAR) from Mechanistic Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds. For benzenesulfonamide derivatives, several key SAR principles have been established through mechanistic studies.

Carbonic Anhydrase Inhibition:

The primary sulfonamide group is essential for binding to the zinc ion in the active site.

Substitutions on the benzenesulfonamide ring significantly impact inhibitory potency and isoform selectivity. For example, in a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides, the nature of the substituent on the pyrimidine (B1678525) ring was critical for activity and selectivity. nih.gov

The 4-bromo substitution on the phenylmethylene group of the title compound is expected to influence its electronic properties and lipophilicity, which in turn would affect its binding affinity to the enzyme's active site.

Acetylcholinesterase Inhibition:

In a series of uracil derivatives, the presence and position of a toluene-4-sulfonyl group influenced the inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. nih.gov This highlights the importance of the sulfonamide moiety and its appended groups in determining cholinesterase inhibition.

General Observations:

The N-benzylidene moiety introduces a degree of conformational flexibility and provides a scaffold for introducing various substituents.

The 4-bromophenyl group is a common substituent in medicinal chemistry, known to enhance lipophilicity and potentially engage in halogen bonding, which can contribute to binding affinity.

The collective data from studies on related compounds provide a framework for predicting the biological activities of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- and for guiding future research to elucidate its specific mechanistic profile.

Catalytic Applications of Benzenesulfonamide, N 4 Bromophenyl Methylene and Its Derivatives

Organocatalysis Utilizing the Schiff Base Scaffold

The Schiff base functionality within Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]- provides a key site for organocatalytic activity. The nitrogen atom of the imine can act as a Lewis base, while the hydrogen on a chiral carbon adjacent to the nitrogen could, in modified derivatives, act as a Brønsted acid. N-Heterocyclic carbenes (NHCs) have been successfully employed for the enantioselective modification of sulfonamides, highlighting the potential for organocatalytic transformations involving the sulfonamide group rsc.orgnih.gov.

While direct applications of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- as an organocatalyst are not prominent in the literature, the principles of imine and sulfonamide chemistry suggest potential uses. For instance, chiral Brønsted bases are known to catalyze a variety of C-C and C-X bond-forming reactions with high stereochemical control rsc.org. Derivatives of the title compound, incorporating chiral auxiliaries, could potentially function as such catalysts.

The reactivity of the imine bond also allows for its participation in reactions such as reductions, additions, and cycloadditions. In the context of organocatalysis, this reactivity can be harnessed to facilitate transformations where the Schiff base acts as an intermediate or a catalyst.

Metal-Organic Catalysis Using Coordination Complexes

The nitrogen atom of the imine group and the oxygen atoms of the sulfonamide group in Benzenesulfonamide, N-[(4-bromophenyl)methylene]- are excellent coordination sites for metal ions. The resulting metal complexes have shown significant catalytic activity in a variety of reactions researchgate.netnih.govscispace.commdpi.comresearchgate.net. The coordination of a metal to the Schiff base ligand can enhance its catalytic properties by altering the electronic density and steric environment around the active site.

Transition metal complexes of Schiff bases derived from sulfonamides have been synthesized and characterized. For example, complexes of a related Schiff base, 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide, with Cu(II), Co(II), Ni(II), and Zn(II) have been prepared, demonstrating the coordinating ability of this class of ligands asianpubs.org. While the primary focus of that study was on antibacterial activity, the catalytic potential of such complexes is an active area of research.

The catalytic activity of these metal-Schiff base complexes often surpasses that of the free ligand. The versatility in the choice of the metal center and the ability to tune the steric and electronic properties of the Schiff base ligand by modifying the aromatic rings allow for the design of catalysts for specific applications, including oxidation, reduction, and cross-coupling reactions researchgate.netnih.gov.

Table 1: Potential Metal-Organic Catalytic Applications of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- Derivatives

Catalytic Reaction Potential Metal Center Rationale
Oxidation of Alcohols Ru, Co, Mn Schiff base complexes of these metals are known to be effective oxidation catalysts.
Suzuki-Miyaura Coupling Pd Palladium complexes with Schiff base ligands have been successfully used as catalysts in cross-coupling reactions tuwien.at.
Epoxidation of Alkenes Ti, V, Mo Metal complexes of chiral Schiff bases are used for asymmetric epoxidation rsc.orgmagtech.com.cn.
Hydrogenation Rh, Ru, Ir Rhodium and ruthenium complexes with phosphine (B1218219) and NHC ligands are active hydrogenation catalysts; Schiff bases can act as alternative ligands researchgate.net.

Asymmetric Catalysis for Enantioselective Transformations

The parent molecule, Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, is achiral and therefore not directly applicable as a catalyst for enantioselective transformations. However, the introduction of chirality into the molecule, either on the benzenesulfonamide or the bromophenyl moiety, can create a chiral environment around a catalytic center.

Chiral Schiff bases are widely used as ligands in asymmetric catalysis, particularly in combination with transition metals nih.govnih.gov. These chiral metal complexes can effectively induce enantioselectivity in a variety of reactions, including the epoxidation of alkenes and the synthesis of chiral amines rsc.orgmagtech.com.cn. A notable example is the use of chiral Schiff base/Ti(IV) complexes for the catalytic asymmetric epoxidation of N-alkenyl sulfonamides, which produces chiral epoxy sulfonamides in high yields and excellent enantioselectivities rsc.org.

Another approach to asymmetric catalysis involves the use of chiral organocatalysts. Chiral sulfonamide-containing molecules have been developed for various enantioselective reactions. For instance, palladium-catalyzed N-allylation has been used for the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides nih.gov.

Heterogeneous and Homogeneous Catalytic Systems

Benzenesulfonamide, N-[(4-bromophenyl)methylene]- and its derivatives can be employed in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity nih.govchembam.comethz.ch. The Schiff base and its soluble metal complexes would act as homogeneous catalysts. A significant advantage of homogeneous catalysis is the high degree of interaction between the catalyst and reactants chembam.com.

However, the separation and recovery of homogeneous catalysts can be challenging. To address this, heterogeneous catalysts are developed where the catalyst is in a different phase from the reactants nih.govchembam.comethz.ch. Schiff bases and their metal complexes can be immobilized on solid supports to create heterogeneous catalysts rsc.org. This approach combines the high activity of the molecular catalyst with the ease of separation and recyclability of a solid catalyst.

A recent study demonstrated the immobilization of a sulfonated Schiff base on a magnetite-chitosan core-shell structure, creating a magnetically separable heterogeneous catalyst for the synthesis of xanthene derivatives nih.govresearchgate.netnih.gov. This strategy could be adapted for Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, allowing for its application in environmentally friendly and industrially viable catalytic processes.

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- Based Catalysts

Feature Homogeneous System Heterogeneous System
Catalyst Form Soluble Schiff base or its metal complex Schiff base or its complex immobilized on a solid support (e.g., silica, polymer, magnetic nanoparticles)
Advantages High activity and selectivity, mild reaction conditions, well-defined active sites ethz.chrsc.org. Easy separation and recovery, enhanced catalyst stability, potential for continuous flow processes nih.govrsc.org.
Disadvantages Difficult catalyst separation, potential for metal leaching chembam.comethz.ch. Lower activity compared to homogeneous counterparts, potential for mass transfer limitations chembam.comethz.ch.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency. For reactions catalyzed by derivatives of Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, the mechanism would depend on the specific transformation and the nature of the catalyst (organocatalyst or metal complex).

In the context of metal-catalyzed reactions, a plausible mechanistic step involves the coordination of the substrate to the metal center of the Schiff base complex. The ligand influences the reactivity of the metal, facilitating the transformation of the substrate. For instance, in a copper-catalyzed N-alkylation of sulfonamides with alcohols, a mechanism involving the formation of an N-benzylidene-p-toluenesulfonamide intermediate has been proposed ionike.com. The reaction proceeds via a transfer hydrogenation mechanism, where the alcohol is first oxidized to an aldehyde, which then condenses with the sulfonamide to form the Schiff base. Subsequent reduction of the imine by a copper hydride species yields the N-alkylated product ionike.com.

The turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating the efficiency of a catalyst. The TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while the TOF is the turnover number per unit of time youtube.com. There is limited specific data on the TON and TOF for catalysts based on Benzenesulfonamide, N-[(4-bromophenyl)methylene]-. However, for related palladium-Schiff base catalysts in Suzuki-Miyaura reactions, high turnover numbers have been reported, indicating efficient catalysis tuwien.at. The determination of these parameters for catalysts derived from the title compound would be essential for assessing their practical utility.

Solid State Chemistry and Supramolecular Assembly of Benzenesulfonamide, N 4 Bromophenyl Methylene

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry, with significant implications for the physical and chemical properties of a material. While specific studies on the polymorphism of Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]- are not extensively documented in publicly available literature, the phenomenon is well-known in the broader class of sulfonamide derivatives.

For instance, research on other N-substituted benzenesulfonamides has revealed the existence of multiple polymorphic forms. These polymorphs often exhibit different melting points, solubilities, and stabilities, arising from variations in molecular conformation and intermolecular interactions within the crystal lattice. The presence of flexible torsion angles within the sulfonamide linkage and the potential for different arrangements of the aromatic rings can give rise to these distinct crystalline structures. The study of these analogous compounds suggests that Benzenesulfonamide, N-[(4-bromophenyl)methylene]- may also exhibit polymorphism under different crystallization conditions, such as variations in solvent, temperature, and pressure. The identification and characterization of potential polymorphs would be crucial for controlling the material's properties.

Crystal Engineering Strategies for Tailored Solid Forms

Crystal engineering provides a rational approach to designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. For Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, crystal engineering strategies could be employed to create tailored solid forms with, for example, enhanced thermal stability or specific crystal morphologies.

Co-crystallization and Salt Formation for Enhanced Properties

Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. These approaches involve the incorporation of a second, benign molecule (a co-former) into the crystal lattice.

Given the presence of a bromine atom, Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is a prime candidate for co-crystallization with halogen bond donors or acceptors. Studies on other sulfonamides have shown successful co-crystal formation with halogen bond donors like 1,4-diiodotetrafluorobenzene. mdpi.com Such co-crystals are held together by specific and directional halogen bonds, which can significantly alter the crystal packing and, consequently, the material's properties.

Furthermore, the sulfonamide group possesses both hydrogen bond donor (N-H, if present after tautomerization or in a related structure) and acceptor (S=O) sites, making it amenable to co-crystallization with a wide range of co-formers that can participate in hydrogen bonding. Unexpected co-crystal formation has also been observed in related systems, highlighting the importance of serendipity in the discovery of new solid forms. nih.gov

Role of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is expected to be dominated by a combination of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms such as the oxygen atoms of the sulfonyl group or the nitrogen atom of the imine or another molecule. This type of interaction is directional and can play a significant role in dictating the supramolecular architecture. Studies on co-crystals of sulfonamides with halogen-bonding donors have highlighted the competition between different interaction types, with X···π interactions sometimes being preferred over X···O/N bonds. mdpi.com

π-π Stacking: The two aromatic rings in the molecule, the benzene (B151609) ring of the sulfonamide and the bromophenyl ring, can participate in π-π stacking interactions. These interactions, which can be either face-to-face or offset, are crucial in the packing of aromatic compounds. In the crystal structure of a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, antiparallel stacking of the bromophenyl rings was observed with a centroid-to-centroid distance of 4.213 Å. iucr.orgiucr.org

A summary of typical intermolecular interactions in related sulfonamides is presented in the table below.

Intermolecular InteractionDonorAcceptorTypical Distance (Å)Reference
Halogen BondC-BrO=S- mdpi.com
Halogen BondC-IN3.057 mdpi.com
π-π StackingAromatic RingAromatic Ring4.213 (centroid-centroid) iucr.orgiucr.org
C-H···O Hydrogen BondC-HO=S- nih.govnsf.gov

Self-Assembly Processes and Hierarchical Structures

The specific and directional nature of the intermolecular interactions discussed above can lead to the self-assembly of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- molecules into well-defined supramolecular architectures. These can range from simple one-dimensional chains or tapes to more complex two-dimensional layers and three-dimensional networks.

Future Directions and Emerging Research Avenues for Benzenesulfonamide, N 4 Bromophenyl Methylene

Exploration in Advanced Materials Science

The unique molecular architecture of Benzenesulfonamide (B165840), N-[(4-bromophenyl)methylene]-, featuring a sulfonamide group, an imine linkage, and a brominated aromatic ring, suggests its potential as a building block for advanced materials. The inherent properties of related benzenesulfonamide derivatives, such as their nonlinear optical (NLO) responses, make this an exciting area of investigation. researchgate.net Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this molecule to create materials with tailored electronic and photonic properties.

The Schiff base moiety is known to participate in the formation of materials for light-emitting devices and solar cells. researchgate.net Consequently, the integration of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- into such systems could be explored to enhance their efficiency and stability. The presence of the bromine atom offers a site for further functionalization, potentially leading to the development of novel functional polymers with applications in organic electronics.

Table 1: Potential Applications in Advanced Materials Science

Potential Application Rationale Key Structural Feature
Nonlinear Optical (NLO) Materials Presence of donor-acceptor groups and extended π-conjugation. researchgate.net Benzenesulfonamide and bromophenyl groups
Organic Light-Emitting Diodes (OLEDs) Schiff bases are known to be used in light-emitting devices. researchgate.net Imine (-CH=N-) linkage
Functional Polymers The bromine atom allows for post-synthetic modification. 4-bromophenyl group
Metal-Organic Frameworks (MOFs) The sulfonamide and imine groups can act as coordinating sites for metal ions. Sulfonamide and imine groups

Development of Novel Synthetic Methodologies and Sustainable Routes

The conventional synthesis of Schiff bases, including Benzenesulfonamide, N-[(4-bromophenyl)methylene]-, typically involves the condensation of an amine with an aldehyde, often with acid catalysis and elevated temperatures. nih.gov Future research is expected to focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of microwave-assisted synthesis, ultrasound irradiation, and the use of green solvents to minimize environmental impact.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of more complex derivatives of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- will be a significant area of interest. These methodologies would not only enhance synthetic efficiency but also allow for the rapid generation of a library of related compounds for structure-activity relationship studies in various applications. acs.orgrsc.orgmdpi.comtandfonline.com

Integration with Nanoscience and Nanomaterial Hybrid Systems

The interface of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- with nanoscience presents a promising frontier. The molecule could be functionalized onto the surface of nanoparticles (e.g., gold, silver, quantum dots) to create hybrid systems with unique properties. Such functionalization could enhance the stability and dispersibility of the nanoparticles while imparting the specific chemical or biological activity of the benzenesulfonamide moiety.

These hybrid nanomaterials could find applications in targeted drug delivery, bio-imaging, and catalysis. For instance, gold nanoparticles functionalized with this compound could be investigated for their combined photothermal and chemotherapeutic effects in cancer treatment. The development of Schiff base-modified nanomaterials for ion detection is also a growing field of interest. bohrium.com

Design of Advanced Spectroscopic Probes and Sensing Applications

Schiff bases are well-regarded for their application as chemosensors due to their ability to coordinate with metal ions and anions, often resulting in a detectable colorimetric or fluorescent response. researchgate.netbohrium.com The structure of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is well-suited for the development of selective and sensitive spectroscopic probes. The imine nitrogen and sulfonamide oxygen atoms can act as binding sites for various analytes.

Future research will likely involve the systematic evaluation of this compound's response to a wide range of cations and anions. researchgate.net Modifications to the molecular structure, such as the introduction of additional donor or acceptor groups, could be explored to fine-tune its selectivity and sensitivity for specific ions of environmental or biological importance. The development of fluorescent "turn-on" or "turn-off" sensors based on this scaffold is a particularly attractive avenue.

Table 2: Potential Sensing Applications

Target Analyte Sensing Mechanism Potential Detection Method
Metal Cations (e.g., Fe²⁺, Cu²⁺) Coordination with imine and sulfonamide groups. researchgate.net Colorimetry, UV-Vis Spectroscopy, Fluorescence Spectroscopy
Anions (e.g., F⁻, CN⁻) Hydrogen bonding or deprotonation. bohrium.com Naked-eye detection, Fluorescence quenching/enhancement
Biologically Relevant Molecules Specific binding interactions. Changes in spectroscopic properties

Expanding Mechanistic Biological and Biochemical Investigations

Benzenesulfonamide derivatives are renowned for their diverse biological activities, most notably as carbonic anhydrase inhibitors. researchgate.netnih.gov This makes the investigation of Benzenesulfonamide, N-[(4-bromophenyl)methylene]-'s biological and biochemical properties a critical area for future research. Initial studies would likely involve screening the compound for its inhibitory activity against various carbonic anhydrase isoforms, some of which are implicated in diseases like cancer and glaucoma. nih.gov

Beyond carbonic anhydrase inhibition, its potential as an antimicrobial or anticancer agent should be explored. nih.gov Mechanistic studies to elucidate its mode of action at the molecular level will be crucial. This could involve techniques such as molecular docking to predict its binding affinity to target proteins, as well as in vitro and in vivo studies to validate its therapeutic potential. researchgate.net The ability of related Schiff base complexes to bind to DNA also suggests a potential avenue for investigation. acs.org

Q & A

What are the established synthetic routes for Benzenesulfonamide, N-[(4-bromophenyl)methylene]-?

Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions. A validated approach involves refluxing a ketone precursor (e.g., 3-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one) with a sulfonamide derivative (e.g., p-hydrazinobenzenesulfonamide hydrochloride) in ethanol with catalytic glacial acetic acid (0.05 mL) for 7 hours. Reaction progress is monitored by TLC using chloroform:methanol (4.8:0.2) as the solvent system. The product is isolated via filtration, dried, and recrystallized from ethanol for purity . Alternative routes may employ Schiff base formation using aldehydes and sulfonamide amines under acidic or basic conditions, optimized for yield and regioselectivity .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • 1H/13C NMR : For structural elucidation of aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups (δ ~10–12 ppm). Carbon environments are resolved at 100–160 ppm, with carbonyl or imine carbons appearing downfield .
  • FT-IR : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C13H11BrN2O4S: 371.206 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and packing modes using programs like SHELXL for refinement .

How can computational methods like DFT aid in predicting the compound's reactivity?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example:

  • pKa Prediction : Solvation models estimate acidity (predicted pKa ~5.32) to guide solubility optimization .
  • Molecular Docking : Simulates interactions with biological targets (e.g., carbonic anhydrase isoforms) by analyzing hydrogen bonding and hydrophobic contacts .
  • Reactivity Descriptors : Fukui indices identify regions prone to electrophilic attack, aiding in derivatization strategies .

How to resolve structural ambiguities between NMR and X-ray crystallography data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., tautomerism or conformational flexibility) require:

  • Multi-Technique Validation : Compare NMR-derived torsion angles with crystallographic data. For example, imine (C=N) bond lengths in X-ray (1.28–1.32 Å) should align with NMR coupling constants (J ~12–15 Hz for trans-configuration) .
  • Dynamic NMR : Assess temperature-dependent spectra to detect slow interconversion of rotamers.
  • SHELX Refinement : Use high-resolution crystallographic data to refine occupancy ratios in disordered structures .

What are key considerations in designing biological activity assays for cancer cell lines?

Level: Advanced
Methodological Answer:

  • Cell Line Selection : Use panels (e.g., NCI-60) to assess selectivity. Include controls for sulfonamide off-target effects (e.g., COX-2 inhibition).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, with IC50 determination via MTT assays.
  • Mechanistic Studies : Pair with apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) .
  • Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

How to address conflicting reports on neurological target engagement?

Level: Advanced
Methodological Answer:

  • Target Validation : Employ CRISPR/Cas9 knockouts of suspected receptors (e.g., serotonin transporters) to confirm specificity.
  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-paroxetine) in competitive displacement studies.
  • Functional Assays : Measure cAMP or calcium flux in neuronal cells to differentiate agonist vs. antagonist effects .

What solubility and stability factors are critical in experimental handling?

Level: Basic
Methodological Answer:

  • Solubility : Low aqueous solubility (2.5 µg/mL at pH 7.4) necessitates DMSO or ethanol stock solutions. Add co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Protect from light (due to bromophenyl photosensitivity) and store at –20°C under inert gas. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

What strategies improve synthetic yield and purity?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization : Use p-toluenesulfonic acid (10 mol%) for imine formation, enhancing reaction rates.
  • Purification : Employ column chromatography (silica gel, hexane:ethyl acetate) or recrystallization (ethanol/water) for >95% purity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 70% in 30 min) .

How do substituents modulate the pharmacological profile of sulfonamide derivatives?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (Br, NO₂) : Enhance metabolic stability but reduce solubility. The 4-bromo group increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
  • Piperazine Moieties : Introduce basic nitrogen for salt formation, improving bioavailability. Demonstrated in neuroactive derivatives .
  • Thiadiazole Rings : Augment antimicrobial activity via π-π stacking with bacterial enzymes .

What approaches validate target engagement in biochemical assays?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified targets (e.g., carbonic anhydrase IX).
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to confirm ligand binding.
  • Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells by detecting stabilized proteins after heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.